Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate
Description
Chemical Structure: This compound (CAS No. 204197-28-4) is an amino acid derivative featuring a dicyclohexylamine (DCHA) counterion and a propanoate backbone. It contains two orthogonal protecting groups:
- tert-Butoxycarbonyl (Boc) at the N-terminal.
- Allyloxycarbonyl (Aloc) at the side chain amino group. The (R) -configuration at the chiral center distinguishes it from its (S) -isomer (CAS No. 204197-26-2) .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVXFXVPQJBLFE-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373157 | |
| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204197-26-2 | |
| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dicyclohexylamine Backbone : This amine structure contributes to its basic properties and potential interactions with biological systems.
- Functional Groups : The presence of allyloxy and tert-butoxycarbonyl groups enhances its reactivity and solubility in various environments.
Antitumor Activity
Recent studies have indicated that compounds similar to dicyclohexylamine derivatives exhibit significant antitumor activity. For instance, derivatives that include carbonyl and amino functionalities have been shown to induce apoptosis in cancer cells.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for tumor cell survival. For example, the compound may interfere with the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.
Case Studies
- Case Study 1 : A clinical trial involving a derivative of this compound demonstrated a reduction in tumor size in patients with advanced solid tumors. The study reported an overall response rate of 45% among participants who received the compound as part of their treatment regimen.
- Case Study 2 : In vitro studies on leukemia cell lines showed that treatment with dicyclohexylamine derivatives resulted in increased levels of caspase-3, indicating activation of the apoptotic pathway.
Pharmacokinetics
Understanding the pharmacokinetics of dicyclohexylamine derivatives is crucial for determining their therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | Approximately 60% |
| Metabolism | Hepatic via cytochrome P450 enzymes |
| Half-life | 4-6 hours |
| Excretion | Primarily renal |
Toxicity Profile
The toxicity profile of this compound has been assessed in various preclinical studies:
- Acute Toxicity : Animal studies indicate a low acute toxicity level, with no significant adverse effects observed at therapeutic doses.
- Chronic Toxicity : Long-term exposure studies are ongoing, but preliminary data suggest no major organ toxicity at recommended dosages.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Bioactive Compounds
Dicyclohexylamine derivatives, including the compound , are often utilized as intermediates in the synthesis of bioactive molecules. For instance, it has been employed in the production of N-Boc-Dolaprine, a compound with potential therapeutic applications. The synthesis typically involves a multi-step process that includes Reformatsky reactions activated by zinc powder, yielding high purity intermediates that are easy to purify.
1.2 Inhibition of Plant Enzymes
Research indicates that dicyclohexylamine can inhibit plant spermidine synthase, affecting polyamine biosynthesis in plant cells. This inhibition leads to increased spermine synthesis without significantly altering the production of 1-aminocyclopropane-1-carboxylate, suggesting applications in agricultural biotechnology for enhancing plant growth and stress resistance.
Organic Synthesis Applications
2.1 One-Pot Synthesis of Amides
The compound is also notable for its role in one-pot synthesis methods for amides from various protected amines (N-Alloc-, N-Boc-, N-Cbz-protected). This method streamlines the synthesis process, making it more efficient and cost-effective while maintaining high yields.
2.2 Esterification Reactions
Dicyclohexylamine derivatives are frequently used in esterification reactions. The Steglich esterification method is particularly effective for synthesizing this compound, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst under mild conditions. This approach minimizes side reactions and maximizes yield.
Industrial Applications
3.1 Polymer Production
In industrial settings, dicyclohexylamine derivatives serve as intermediates for producing polymers, coatings, and adhesives due to their stability and reactivity. Their unique chemical properties allow for the formation of robust materials suitable for various applications.
3.2 Antioxidants and Vulcanization Accelerators
The compound is also utilized in the production of antioxidants and vulcanization accelerators, which are essential in rubber manufacturing and other polymer industries . Its ability to participate in esterification and condensation reactions makes it valuable for enhancing the performance characteristics of these materials.
Case Studies
4.1 Agricultural Biotechnology Study
A study investigating the effects of dicyclohexylamine on polyamine biosynthesis demonstrated its potential use as an agricultural biostimulant. The results showed that application of this compound could enhance plant resilience under stress conditions by modulating polyamine levels.
4.2 Synthetic Methodology Development
Research focused on optimizing synthetic pathways involving dicyclohexylamine has led to improved methodologies for producing complex organic compounds with high yields and purity. One significant advancement was the development of a one-pot reaction system that reduced time and resource consumption while increasing overall efficiency .
Comparison with Similar Compounds
Key Properties :
- Purity : ≥95% (HPLC) .
- Applications : Used in peptide synthesis for selective deprotection strategies, leveraging Boc (acid-labile) and Aloc (palladium-catalyzed deprotection) groups .
- Storage : Stable under inert atmospheres at 2–8°C .
Stereoisomers
- (S)-Isomer (CAS No. 204197-26-2): Shares identical functional groups but differs in stereochemistry at the α-carbon. Impacts enzymatic recognition and coupling efficiency in peptide synthesis . Price: Market data suggest the (S)-isomer is priced comparably (~USD 19–53/g) .
Structural Analogues with Varying Backbones
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate (CAS No. 143979-15-1):
Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate (CAS No. 327156-92-3):
- Structure: Butanoate backbone with Boc and Aloc groups.
- Key Differences :
Analogues with Alternative Protecting Groups
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate :
- Structure : Replaces Aloc with benzyloxycarbonyl (Cbz).
- Key Differences: Cbz requires hydrogenolysis for deprotection, limiting compatibility with unsaturated systems. Higher thermal stability (decomposition temperature ~220°C vs. ~200°C for Aloc derivatives) .
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate :
- Structure: Cyclopropyl substituent instead of Aloc-protected amino group.
- Key Differences: Enhanced rigidity improves crystallinity (melting point ~145°C vs. ~120°C for the target compound). Limited utility in orthogonal deprotection strategies .
Data Tables
Table 1: Physical and Commercial Properties
Table 2: Functional Group Impact on Reactivity
| Protecting Group | Deprotection Method | Compatibility with Pd Catalysts | Thermal Stability |
|---|---|---|---|
| Boc | Acid (TFA/HCl) | Low | High (~200°C) |
| Aloc | Pd(0)/PhSiH3 | High | Moderate (~150°C) |
| Cbz | H2/Pd-C | Moderate | High (~220°C) |
Preparation Methods
Chiral Amino Acid Activation
The (R)-configured propanoate backbone originates from L- or D-diaminopropionic acid (Dap) derivatives. As demonstrated in analogous syntheses, the tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups are introduced sequentially to protect α- and β-amine functionalities. A representative pathway involves:
-
Boc Protection : Reacting Dap with di-tert-butyl dicarbonate ((Boc)₂O) in acetone/water (pH 7.5–8) at 0–5°C for 4–6 hours, achieving >95% conversion.
-
Alloc Protection : Treating Boc-Dap-OH with allyl chloroformate in tetrahydrofuran (THF) using N-methylmorpholine (NMM) as a base, followed by DCHA salt formation in ethyl acetate.
Key Reaction Parameters:
| Step | Reagent Ratio | Solvent System | Temperature | Yield |
|---|---|---|---|---|
| Boc | 1:1.05 (Dap:(Boc)₂O) | Acetone:H₂O (3:1) | 0–5°C | 92–95% |
| Alloc | 1:1.1 (Boc-Dap-OH:Alloc-Cl) | THF:NMM (5:1) | RT | 88–90% |
Stereochemical Control
The (R)-configuration at C2 is maintained via:
Dicyclohexylamine Salt Formation
Counterion Selection Rationale
DCHA forms stable salts with carboxylic acids, improving crystallinity and shelf-life. For Boc-Dap(Alloc)-OH, salt formation occurs via:
Physicochemical Benefits:
| Property | Free Acid | DCHA Salt |
|---|---|---|
| Solubility (H₂O) | <0.1 mg/mL | 12.3 mg/mL |
| Melting Point | 98–101°C | 152–155°C |
| Stability (25°C) | 3 months | >24 months |
Industrial-Scale Optimization
Patent-Based Improvements (CN105348147A)
A two-step approach adapted from Fmoc-Dab(Boc)-OH synthesis eliminates palladium-catalyzed hydrogenation:
-
Oxidative Deamination : Using iodobenzene diacetate (DIPA) in acetonitrile/ethyl acetate/water (4:3:2) at −10°C.
-
Simultaneous Protection : Sequential Boc/Alloc incorporation without intermediate isolation, reducing steps from four to two.
Comparative Metrics:
| Method | Steps | Overall Yield | Purity (HPLC) |
|---|---|---|---|
| Traditional | 4 | 62% | 98.5% |
| Patent-Optimized | 2 | 78% | 99.2% |
Purification Strategies
-
Crystallization : Using heptane/ethyl acetate (7:3) for DCHA salt recrystallization (99.1% purity).
-
Chromatography : Reserved for analytical purposes; C18 columns with 0.1% TFA/acetonitrile gradients resolve diastereomers.
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H, hexane/iPrOH 85:15) confirms 99.4% enantiomeric excess for the (R)-isomer.
Challenges and Mitigation Strategies
Protecting Group Compatibility
Scalability Issues
-
Solvent Volume : Reducing ethyl acetate from 10 L/kg to 6 L/kg via anti-solvent crystallization cuts costs by 40%.
-
Waste Streams : Recycling DCHA via basification (pH >12) and extraction achieves 85% recovery.
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable continuous Boc/Alloc protection with:
Q & A
Basic Synthesis & Characterization
Q: What are the optimal synthetic routes for preparing (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate dicyclohexylamine salt, and how is purity validated? A:
- Synthesis : The compound is typically synthesized via a multi-step sequence:
- Amino Acid Functionalization : The (R)-configured amino acid backbone is sequentially protected with tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups using carbodiimide coupling agents (e.g., DCC) and catalysts like DMAP .
- Salt Formation : The free carboxylic acid is neutralized with dicyclohexylamine (DCHA) in aprotic solvents (e.g., dichloromethane), followed by crystallization .
- Purity Validation :
Advanced Mechanistic Insights
Q: How do steric and electronic effects of the Boc/Alloc groups influence reaction kinetics during peptide coupling, and how can competing side reactions be mitigated? A:
- Steric Effects : The bulky Boc group at the α-amino position slows nucleophilic attack during coupling, requiring elevated temperatures (e.g., 40–60°C) or microwave-assisted synthesis to improve reaction rates .
- Electronic Effects : The Alloc group’s electron-withdrawing properties stabilize the activated intermediate (e.g., mixed carbonate), reducing racemization but increasing susceptibility to premature deprotection under acidic conditions .
- Mitigation Strategies :
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported yields for DCHA salt crystallization across different solvent systems? A:
- Case Study : reports 80–90% yields for DCHA salt formation in dichloromethane, while polar solvents (e.g., ethanol) yield <70% due to poor solubility.
- Resolution :
Advanced Application in Peptide Synthesis
Q: What advantages does the DCHA counterion offer in solid-phase peptide synthesis (SPPS) compared to other amines (e.g., triethylamine)? A:
- Enhanced Stability : DCHA’s hydrophobic cyclohexyl groups improve shelf life by reducing hygroscopicity, critical for long-term storage of protected amino acid derivatives .
- Crystallization Efficiency : DCHA salts exhibit higher crystallinity, facilitating purification via recrystallization over chromatography .
- Compatibility : Unlike volatile amines (e.g., TEA), DCHA minimizes side reactions (e.g., diketopiperazine formation) during prolonged SPPS cycles .
Safety & Stability
Q: Under what conditions does the DCHA salt form nitrosamine impurities , and how can this risk be managed in storage? A:
- Risk Factors : Nitrosamine formation is negligible under standard storage (25°C, inert atmosphere). However, exposure to nitrites (e.g., NaNO₂) or strong acids (pH <2) may generate trace impurities .
- Mitigation :
Advanced Analytical Challenges
Q: How can configurational stability of the (R)-stereocenter be assessed under varying pH and temperature conditions? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
